molecular formula C8H4Cl4O2 B15349697 Acetic acid, chloro-, 2,4,5-trichlorophenyl ester CAS No. 5902-69-2

Acetic acid, chloro-, 2,4,5-trichlorophenyl ester

Cat. No.: B15349697
CAS No.: 5902-69-2
M. Wt: 273.9 g/mol
InChI Key: HERRLRXZMJPBFQ-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl chloroacetate is an organic compound with the molecular formula C8H4Cl4O2. It is a derivative of phenol and contains three chlorine atoms on the benzene ring and a chloroacetate group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trichlorophenyl chloroacetate typically involves the chlorination of phenol followed by the introduction of the chloroacetate group. One common method is the reaction of 2,4,5-trichlorophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 2,4,5-trichlorophenyl chloroacetate may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorophenyl chloroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed:

  • Oxidation: The oxidation of 2,4,5-trichlorophenyl chloroacetate can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted phenols or chloroacetates.

Scientific Research Applications

2,4,5-Trichlorophenyl chloroacetate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,5-trichlorophenyl chloroacetate exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved can vary, but the compound typically interacts with specific functional groups on enzymes or receptors.

Comparison with Similar Compounds

  • 2,4,5-Trichlorophenol

  • 2,4,5-Trichlorophenyl acetate

  • 2,4,5-Trichlorophenyl trichloroacetate

Properties

CAS No.

5902-69-2

Molecular Formula

C8H4Cl4O2

Molecular Weight

273.9 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 2-chloroacetate

InChI

InChI=1S/C8H4Cl4O2/c9-3-8(13)14-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2

InChI Key

HERRLRXZMJPBFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)CCl

Origin of Product

United States

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